(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the imidazopyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the imidazole ring to form dihydroimidazopyridine derivatives.
Substitution: Nucleophilic substitution reactions at the methoxy group or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, dihydroimidazopyridines, and substituted imidazopyridines. These products are often intermediates in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of scientific research applications, including:
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.
(6-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with a bromo group instead of a methoxy group.
Uniqueness
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
(6-methoxyimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-9-10-7(6-12)4-11(9)5-8/h2-5,12H,6H2,1H3 |
InChI Key |
IFXQNZQNZXIKSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)CO |
Origin of Product |
United States |
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